Irbesartan dimer impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Irbesartan dimer impurity is a byproduct formed during the synthesis of Irbesartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and diabetic nephropathy. Irbesartan functions by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict, thereby lowering blood pressure. The presence of impurities, including the dimer impurity, is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the drug.
Vorbereitungsmethoden
The synthesis of Irbesartan involves several steps, and impurities can form at various stages. The dimer impurity is typically formed during the condensation and tetrazole formation steps. The synthetic route for Irbesartan includes the following key steps:
Tetrazole Formation: The intermediate is treated with tributyltin azide in xylene, followed by trityl protection and subsequent deprotection.
Industrial production methods focus on optimizing yield and minimizing impurities through controlled reaction conditions and purification steps. The use of high-performance liquid chromatography (HPLC) is common for monitoring and separating impurities .
Analyse Chemischer Reaktionen
Irbesartan dimer impurity can undergo various chemical reactions, including:
Oxidation: The dimer impurity can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dimer impurity into smaller fragments.
Substitution: The dimer impurity can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Irbesartan dimer impurity is primarily studied in the context of pharmaceutical research to understand its formation, stability, and impact on drug safety. Key applications include:
Chemistry: Research focuses on the synthesis, characterization, and degradation pathways of the impurity.
Biology: Studies investigate the biological activity and potential toxicity of the impurity.
Medicine: Research aims to ensure the safety and efficacy of Irbesartan by controlling impurity levels.
Industry: The impurity profile is crucial for regulatory compliance and quality control in pharmaceutical manufacturing
Wirkmechanismus
The mechanism of action of Irbesartan dimer impurity is not well-defined, as it is primarily a byproduct rather than an active pharmaceutical ingredient. understanding its formation and degradation pathways is essential for ensuring the purity and safety of Irbesartan. The impurity may interact with molecular targets and pathways involved in the synthesis and stability of the drug .
Vergleich Mit ähnlichen Verbindungen
Irbesartan dimer impurity can be compared with impurities found in other angiotensin II receptor antagonists, such as:
Losartan: Similar impurities can form during the synthesis of Losartan, another angiotensin II receptor antagonist.
Valsartan: Valsartan synthesis also involves the formation of related impurities.
Candesartan: Impurities in Candesartan share structural similarities with those in Irbesartan.
The uniqueness of this compound lies in its specific formation pathway and structural characteristics, which differ from those of impurities in other sartans.
Biologische Aktivität
Irbesartan dimer impurity, identified by the CAS number 1346598-52-4, is a byproduct of the synthesis of Irbesartan, an angiotensin II receptor antagonist used primarily for treating hypertension and diabetic nephropathy. Understanding the biological activity of this impurity is crucial for ensuring the safety and efficacy of Irbesartan formulations. This article delves into the biological activity, synthesis, and implications of this compound based on diverse research findings.
Chemical Structure and Synthesis
This compound can be chemically described as follows:
Property | Details |
---|---|
Molecular Formula | C39H38N10O |
Molecular Weight | 662.8 g/mol |
Synonyms | 4’-[2-[1-[(2’-tetrazoylbiphen-4-yl)methyl]-4-oxo-1,3-diazaspiro[4,4]non-2-en-2-yl]pentyl]biphenyl-2-tetrazole |
The synthesis of Irbesartan involves several steps, during which various impurities can form, including the dimer impurity. The formation typically occurs during condensation reactions and tetrazole formation steps. The presence of this impurity is critical for pharmaceutical quality control, as it can affect drug stability and safety .
While Irbesartan functions by blocking the action of angiotensin II to lower blood pressure, the specific biological activity of the dimer impurity is less well-defined. It is primarily considered a byproduct rather than an active pharmaceutical ingredient. However, understanding its formation and degradation pathways is essential for ensuring the purity and safety of Irbesartan .
Biological Activity and Toxicity Studies
Research into the biological activity of this compound has focused on its potential toxicity and interaction with biological systems. Some key findings include:
- Toxicological Assessments : Studies have indicated that impurities in pharmaceuticals can lead to adverse effects, including genotoxicity. The dimer impurity's potential toxic effects are evaluated through in vitro assays that assess cell viability and mutagenicity .
- Pharmacokinetics : The pharmacokinetic profile of the impurity may differ from that of Irbesartan itself. Research aims to understand how this impurity behaves in biological systems, including absorption, distribution, metabolism, and excretion (ADME) characteristics .
Case Studies
- Analytical Characterization : A study employed advanced analytical techniques such as HPLC and LC-MS to characterize this compound in pharmaceutical formulations. This research highlighted the importance of monitoring impurity levels to comply with regulatory standards set by organizations like the FDA and ICH .
- Environmental Impact : Another investigation explored the environmental fate of Irbesartan and its impurities when subjected to various treatment methods. The study found that the dimer impurity could persist in certain conditions, raising concerns about its long-term effects on ecosystems .
Eigenschaften
CAS-Nummer |
1346598-52-4 |
---|---|
Molekularformel |
C39H38N10O |
Molekulargewicht |
662.8 g/mol |
IUPAC-Name |
3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-[1-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]pentan-2-yl]-1,3-diazaspiro[4.4]non-1-en-4-one |
InChI |
InChI=1S/C39H38N10O/c1-2-9-30(24-26-14-18-28(19-15-26)31-10-3-5-12-33(31)35-41-45-46-42-35)37-40-39(22-7-8-23-39)38(50)49(37)25-27-16-20-29(21-17-27)32-11-4-6-13-34(32)36-43-47-48-44-36/h3-6,10-21,30H,2,7-9,22-25H2,1H3,(H,41,42,45,46)(H,43,44,47,48) |
InChI-Schlüssel |
WRDCNWPENKTBFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C4=NC5(CCCC5)C(=O)N4CC6=CC=C(C=C6)C7=CC=CC=C7C8=NNN=N8 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
4’-[2-[1-[(2’-tetrazoylbiphen-4-yl)methyl]-4-oxo-1,3-diazaspiro[4,4]non-2-en-2-yl]pentyl]biphenyl-2-tetrazole; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.